PTH-methionine sulfone

Vue d'ensemble

Description

PTH-methionine sulfone (PMS) is a synthetic compound that is used in various scientific research applications. It is a derivative of the amino acid methionine and is known to have a wide range of biochemical and physiological effects. It is also used as a tool to study the effects of various enzymes and hormones on cellular processes.

Applications De Recherche Scientifique

Methionine Oxidation in Parathyroid Hormone

- Oxidation of Methionine Residues in PTH : Methionine residues in human parathyroid hormone (PTH), particularly at positions 8 and 18, are prone to oxidation, resulting in methionine sulfoxide and a decrease in biological function. Mutation studies have shown that this oxidation leads to reduced biological activity due to disrupted hydrophobic interactions between PTH and its receptor (Gaur et al., 2022).

Biological Activity of Oxidized PTH Forms

- Activity of Oxidized PTH : Different forms of oxidized bovine PTH have varying biological activities. A study on bovine PTH oxidized at methionine 8 and methionine 18 showed that all forms retained activity, but with significant variations in potency (Frelinger & Zull, 1984).

Photosensitized Oxidation of Methionine

- Photosensitized Oxidation Mechanism : Under UV radiation, methionine can be oxidized to methionine sulfoxide and methionine sulfone. This study elucidated the mechanism of methionine's degradation under UV-A irradiation, highlighting the importance of this reaction pathway in the context of PTH methionine oxidation (Castaño, Thomas, & Lorente, 2020).

Separation of PTH Forms

- Separation of Oxidized PTH Forms : Research has demonstrated the separation of various forms of oxidized PTH, including those with methionine sulfoxide, using chromatographic techniques. This aids in studying the different functional implications of these forms (Kulbe, 1971).

Methionine Sulfoxidation in Cell Signaling

- Post-Translational Modifications : Methionine sulfoxidation, including methionine sulfone formation, plays a significant role in cell signaling and other biological processes. This study emphasizes the importance of methionine modifications, including sulfoxidation, in the broader context of cellular functions (Aledo, 2021).

Methionine Role in Metabolism and Diseases

- Metabolic and Disease Implications : Methionine, including its oxidized forms like methionine sulfone, has been shown to play a crucial role in metabolism, oxidative stress, and various diseases, emphasizing the importance of its oxidation in biological systems (Martínez et al., 2017).

Glycoprotein Labeling with Methionine Sulfone

- Glycoprotein Labeling : Methionine sulfone hydrazide (MSH) has been used in biochemical research to label surface glycoproteins of erythrocytes, indicating its utility in protein and cell surface studies (Itaya, Gahmberg, & Hakomori, 1975).

Synthetic CXCL14 and Methionine Sulfoxide

- Synthetic Proteins and PTM : The synthesis of methionine-oxidized human chemokine CXCL14, including methionine sulfoxide, and their biological evaluation highlights the significance of methionine oxidation in protein function (Cai et al., 2019).

Methionine in Parkinson’s Disease Model

- Neurodegenerative Disease Research : Methionine, including its oxidized form, methionine sulfoxide, has been studied for its protective effects against oxidative stress and mitochondrial dysfunction in a model of Parkinson’s disease, underscoring its therapeutic potential (Catanesi et al., 2021).

Degradation of rhPTH (1–34)

- Impurity Characterization in rhPTH : The study of impurities in recombinant human PTH, including methionine sulfoxide forms, provides insights into its stability and degradation pathways, crucial for therapeutic applications (Kothari et al., 2011).

Monitoring Methionine Sulfoxide

- Fluorescent Sensors for MetO : Development of fluorescent sensors for methionine sulfoxide in cells has been a significant advancement, allowing for targeted analysis of protein oxidation and repair mechanisms (Tarrago et al., 2015).

Methionine Synthase and Methyl Transfer

- Methionine Synthase Mechanism : A study on methionine synthase provides insights into the formation of an organometallic Co-C bond during the methyl transfer reaction catalyzed by the enzyme, highlighting methionine's role in metabolic pathways (Kumar & Kozlowski, 2013).

Metabolism in Hepatocellular Carcinoma

- Radiolabeled Methionine in HCC : The study of radiolabeled methionine metabolism in hepatocellular carcinoma has provided important insights into its diagnostic applications and metabolic pathways in cancer cells (Kuang et al., 2014).

Chiral Resolution of PTH Amino Acids

- Enantiomeric Resolution : The enantiomeric resolution of phenylthiohydantoin (PTH)-amino acids using chiral surfactants in micellar electrokinetic chromatography has been studied, further expanding the understanding of PTH modifications (Otsuka & Terabe, 1990).

Oxidation of Parathyroid Hormone

- Impact of PTH Oxidation on Function : Research on the oxidation of PTH, including methionine sulfoxide forms, has revealed its impact on hormone refolding and receptor activation, with implications for clinical assays and therapeutic applications (Ursem et al., 2020).

Propriétés

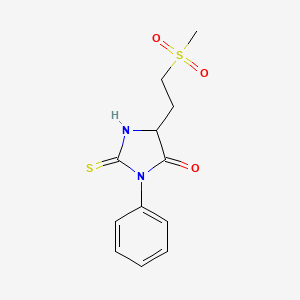

IUPAC Name |

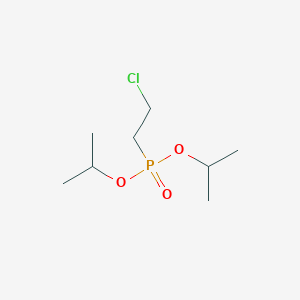

5-(2-methylsulfonylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-19(16,17)8-7-10-11(15)14(12(18)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHIVNVSPBCMMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401934 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PTH-methionine sulfone | |

CAS RN |

68984-76-9 | |

| Record name | PTH-methionine sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

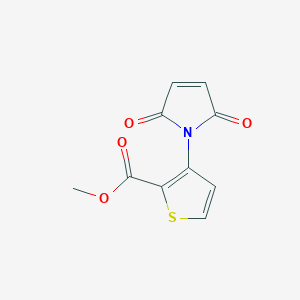

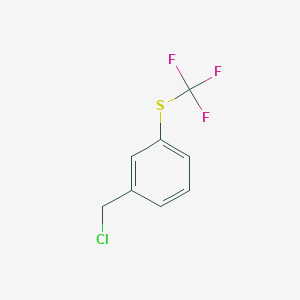

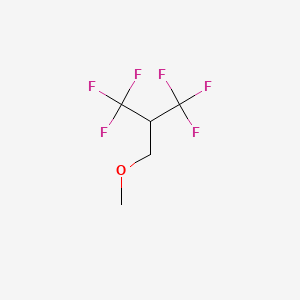

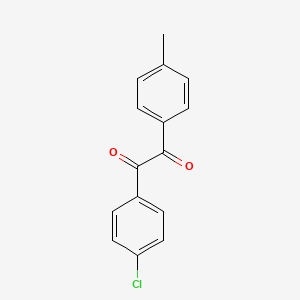

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[4-(1-hydroxyethyl)phenyl]carbamate](/img/structure/B1608239.png)

![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)